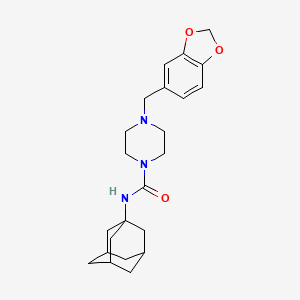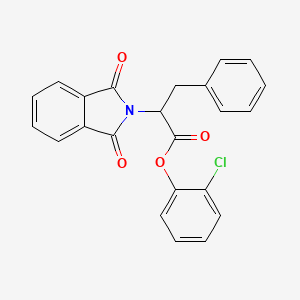
N-1-adamantyl-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide
Overview
Description
N-1-adamantyl-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Reactivity and Adsorption Properties
Research into the reactivity properties and adsorption behavior of triazole derivatives, which share structural similarities with N-1-adamantyl-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide, reveals insights into their potential pharmaceutical applications. One study focused on a triazole derivative (APMT), analyzing its local reactive properties, Fukui functions, and interactions with water molecules through density functional theory (DFT) and molecular dynamics (MD) simulations. The findings suggest significant stability and reactivity that could inform the development of pharmaceutical compounds (Al-Ghulikah et al., 2021).
Antimicrobial and Hypoglycemic Activities
A study on N-(1-adamantyl)carbothioamide derivatives demonstrated their potential for antimicrobial and hypoglycemic applications. These compounds were synthesized and evaluated for their efficacy against various microbial strains and their ability to reduce serum glucose levels in diabetic rats. Some derivatives showed potent antibacterial activity, and one particular compound significantly reduced serum glucose levels, highlighting the therapeutic potential of adamantyl-substituted compounds (Al-Abdullah et al., 2015).
Anti-inflammatory and Antiproliferative Activities
Further research into adamantyl-containing compounds, such as 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, has uncovered their antimicrobial, anti-inflammatory, and antiproliferative properties. These compounds were synthesized and tested against bacterial strains and cancer cell lines, demonstrating notable activities that could be leveraged in developing new therapeutic agents (Al-Omar et al., 2010).
properties
IUPAC Name |
N-(1-adamantyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c27-22(24-23-11-17-7-18(12-23)9-19(8-17)13-23)26-5-3-25(4-6-26)14-16-1-2-20-21(10-16)29-15-28-20/h1-2,10,17-19H,3-9,11-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOULBCLXKBABCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-2-oxoethyl}piperidin-2-one](/img/structure/B4065053.png)
![2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4065057.png)
![2-chloro-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4065058.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4065067.png)

![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B4065093.png)

![4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B4065099.png)
![1,15,15-trimethyl-7-nitro-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene](/img/structure/B4065105.png)
![2-(2-sec-butylphenoxy)-N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B4065115.png)
![6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4065129.png)
![4-(3-bromophenyl)-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065138.png)